

Unraveling the Structure-Activity Relationship of XL-126: A Tale of Two Molecules

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Compound of Interest

Compound Name: XL-126

Cat. No.: B12382674

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In the landscape of modern drug discovery, the designation "**XL-126**" has been attributed to two distinct and significant therapeutic agents: a potent and selective inhibitor of the first bromodomain (BD1) of the BET (Bromodomain and Extra-Terminal) family of proteins, and a PROTAC (Proteolysis Targeting Chimera) degrader of Leucine-Rich Repeat Kinase 2 (LRRK2), more specifically named XL01126. This guide delves into the structure-activity relationships (SAR) of both molecules, providing a comprehensive overview for researchers and drug development professionals.

XL-126: A Selective BET Bromodomain 1 (BD1) Inhibitor

XL-126, also identified as compound 33 in some literature, has emerged as a potent and highly selective inhibitor of the first bromodomain (BD1) of the BET protein family, particularly BRD4. [1][2] This selectivity is a key attribute, as it may offer a more favorable therapeutic window compared to pan-BET inhibitors by potentially mitigating toxicities associated with the inhibition of the second bromodomain (BD2).[2]

Quantitative Analysis of Binding Affinity and Selectivity

The binding affinity and selectivity of **XL-126** have been rigorously characterized using various biophysical and biochemical assays. The data underscores its high potency for BD1 and remarkable selectivity over BD2.

Compound	Target	Kd (nM)	Selectivity (BD1/BD2)	Assay Method
XL-126 (Compound 33)	BRD4 BD1	8.9	185-fold	Surface Plasmon Resonance (SPR)
XL-126 (Compound 33)	BRD4 BD1/BD2	~57-373 fold	BROMOscan	

Table 1: Binding affinity and selectivity of **XL-126** for BRD4 bromodomains.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

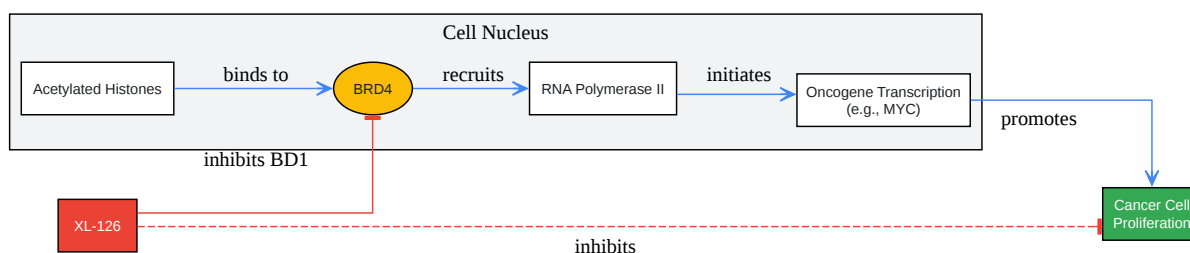
Experimental Protocols

Surface Plasmon Resonance (SPR) Assay: The binding kinetics and affinity of **XL-126** were determined using SPR. In a typical experiment, biotinylated BRD4 BD1 protein is immobilized on a streptavidin-coated sensor chip. A series of concentrations of **XL-126** in a suitable running buffer are then injected over the chip surface. The association and dissociation rates are monitored in real-time by measuring the change in the refractive index at the sensor surface. The equilibrium dissociation constant (Kd) is then calculated from the ratio of the dissociation rate constant (koff) to the association rate constant (kon).

BROMOscan™ Assay: This is a competitive binding assay used to determine the selectivity of a compound against a large panel of bromodomains. The assay typically involves the use of an immobilized ligand that binds to the bromodomain of interest. The test compound (**XL-126**) is incubated with the bromodomain protein and the immobilized ligand. The amount of bromodomain protein bound to the immobilized ligand is then quantified, usually via a DNA tag and qPCR. The displacement of the tagged ligand by the test compound is used to calculate its binding affinity.

Signaling Pathway and Mechanism of Action

BET proteins are epigenetic readers that play a crucial role in regulating gene transcription. They bind to acetylated lysine residues on histone tails, recruiting transcriptional machinery to specific gene promoters. By selectively inhibiting BRD4 BD1, **XL-126** disrupts this interaction, leading to the downregulation of key oncogenes like MYC, and thereby inhibiting cancer cell proliferation.



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Caption: Mechanism of action of **XL-126** as a BRD4 BD1 inhibitor.

XL01126: A PROTAC Degradator of LRRK2

XL01126 is a heterobifunctional degrader, also known as a PROTAC, designed to target Leucine-Rich Repeat Kinase 2 (LRRK2) for degradation.^{[5][6]} LRRK2 is a key target in Parkinson's disease, and its degradation presents a novel therapeutic strategy. XL01126 functions by simultaneously binding to LRRK2 and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of LRRK2.^{[5][6]}

Quantitative Analysis of LRRK2 Degradation

The efficacy of XL01126 has been demonstrated through its potent and rapid degradation of both wild-type (WT) and mutant (G2019S) LRRK2.

Compound	LRRK2 Mutant	Dmax (%)	T1/2 (h)	DC50 (nM)
XL01126	WT	82	1.2	15-72
XL01126	G2019S	92	0.6	
XL01134	WT	75	2.7	
XL01134	G2019S	82	1.4	
SD75	WT	52	5.1	
SD75	G2019S	81	1.4	

Table 2: Degradation parameters of XL01126 and other LRRK2 degraders.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Experimental Protocols

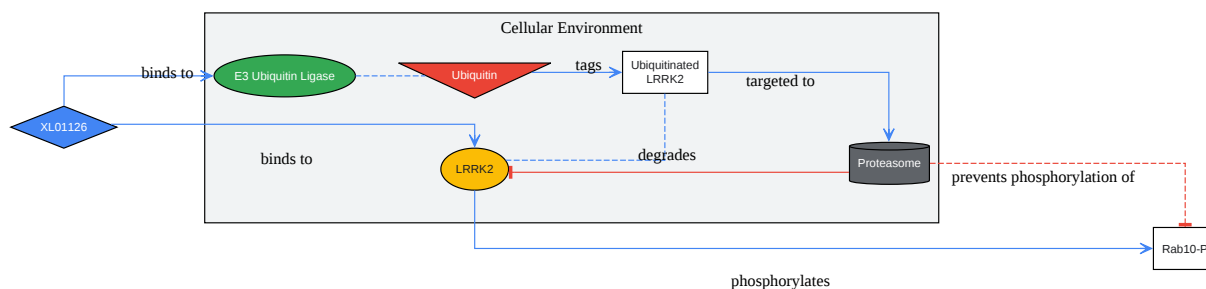
LRRK2 Degradation Assay: Mouse embryonic fibroblasts (MEFs) expressing either wild-type or G2019S mutant LRRK2 are treated with varying concentrations of the PROTAC degrader (e.g., XL01126) for different time points. Following treatment, cells are lysed, and the protein concentration is determined. LRRK2 levels are then quantified by Western blotting or a quantitative immunoassay (e.g., ELISA or Meso Scale Discovery). The Dmax (maximum degradation), T1/2 (half-life of degradation), and DC50 (concentration for 50% degradation) are calculated from the resulting data.

Rab10 Phosphorylation Assay: As a downstream substrate of LRRK2, the phosphorylation status of Rab10 is a key indicator of LRRK2 kinase activity. Following treatment with the LRRK2 degrader, cell lysates are analyzed by Western blot using antibodies specific for total Rab10 and phosphorylated Rab10 (pRab10). The ratio of pRab10 to total Rab10 is then quantified to determine the extent of LRRK2 kinase inhibition. XL01126 has been shown to be more potent at inhibiting Rab10 phosphorylation compared to the corresponding LRRK2 inhibitor warhead alone.[\[5\]](#)[\[6\]](#)

Signaling Pathway and Mechanism of Action

XL01126 acts as a molecular bridge, bringing LRRK2 into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and degradation of LRRK2 by the proteasome. This degradation of

LRRK2 leads to a reduction in its kinase activity and the dephosphorylation of its substrates, such as Rab10.



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Caption: Mechanism of action of XL01126 as a LRRK2 PROTAC degrader.

In conclusion, the designation **XL-126** represents two distinct molecules at the forefront of targeted therapy. The BET inhibitor **XL-126** demonstrates the power of selective inhibition for epigenetic targets, while the PROTAC degrader XL01126 exemplifies the potential of targeted protein degradation as a therapeutic modality. A clear understanding of their respective structure-activity relationships is paramount for the continued development of these and other next-generation therapeutics.

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